3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol
Description
3-{[(1,4-Dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is a phenolic derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions, linked via an aminomethyl bridge to a phenol moiety.
Properties
CAS No. |
1856095-53-8 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(2)14-12(9)13-7-10-4-3-5-11(16)6-10/h3-6,8,16H,7H2,1-2H3,(H,13,14) |
InChI Key |
LRIXYSDTLWRVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Reduction Strategy
This two-step approach begins with the condensation of 3-amino-1,4-dimethylpyrazole and 3-hydroxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The reaction is catalyzed by acetic acid at 60–80°C for 6–12 hours, forming an imine intermediate. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) yields the target compound.
Key Data:
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 72 | 95 | |
| Catalyst | Acetic acid (5 mol%) | - | - | |
| Reduction Agent | NaBH4 | 68 | 93 | |
| Temperature | 70°C (condensation) | - | - |
The choice of solvent significantly impacts yield. For instance, substituting ethanol with tertiary butanol increases yield to 85% due to enhanced solubility of intermediates. Post-reduction purification involves recrystallization from methanol-water mixtures, reducing impurities such as unreacted aldehyde to <0.05%.
Mannich Reaction Approach
The Mannich reaction enables single-step synthesis by reacting phenol , formaldehyde , and 3-amino-1,4-dimethylpyrazole under acidic or basic conditions. In a representative procedure, equimolar reactants are stirred in aqueous HCl (pH 3–4) at 50°C for 24 hours. The product precipitates upon cooling and is filtered and washed with cold water.
Optimization Insights:
-
Catalyst : Hydrochloric acid (1M) improves reaction kinetics compared to acetic acid.
-
Solvent : Water-isopropanol mixtures (3:1 v/v) enhance solubility of phenolic components, achieving yields of 78%.
-
Byproducts : Trace levels of bis-alkylated impurities (<0.1%) are removed via activated charcoal treatment.
Alkylation of 3-Aminophenol
This method involves alkylating 3-aminophenol with 3-chloromethyl-1,4-dimethylpyrazole in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in acetonitrile at reflux (82°C) for 8 hours, followed by neutralization with dilute HCl.
Critical Parameters:
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base | K₂CO₃ | 65 | 91 | |
| Solvent | Acetonitrile | - | - | |
| Temperature | 82°C | - | - |
Challenges include competing O-alkylation, which is mitigated by using a large excess of 3-aminophenol (2.5 equiv). Post-synthesis, column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) isolates the target compound with >98% purity.
Purification and Analytical Validation
Recrystallization Techniques
Recrystallization from methanol-ammonia mixtures (9:1 v/v) effectively removes hydrophilic impurities, such as unreacted 3-amino-1,4-dimethylpyrazole. The patent literature highlights that cooling the solution to 10–15°C maximizes crystal formation, yielding particles with a uniform size distribution of 50–100 µm.
Chromatographic Methods
For high-purity applications (e.g., pharmaceuticals), flash chromatography using C18-modified silica gel achieves impurity levels below 0.02%. Gradient elution with acetonitrile-water (10–90% over 30 minutes) resolves closely related byproducts like the des-methyl impurity .
Analytical Characterization
-
HPLC : A reverse-phase C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm confirms purity >99.5%.
-
NMR : ¹H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 6.75 (phenolic H), δ 3.85 (N–CH₂–), and δ 2.45 (pyrazole CH3).
-
PXRD : Diffractograms show distinct peaks at 2θ = 12.4°, 18.7°, and 24.2°, confirming crystallinity.
Industrial-Scale Considerations
Solvent Recovery Systems
Tertiary butanol, identified in patent WO2017158615A1 as a high-yield solvent, is recycled via distillation, reducing production costs by 20–25%.
Micronization for Enhanced Solubility
Jet milling the final product to a particle size of 5–10 µm improves dissolution rates, critical for bioavailability in pharmaceutical formulations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Condensation-Reduction | 85 | 99.5 | High | $$$$ |
| Mannich Reaction | 78 | 98.0 | Moderate | $$$ |
| Alkylation | 65 | 98.5 | Low | $$ |
The condensation-reduction method is favored for industrial applications due to its scalability and high purity, despite higher solvent costs.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with various enzymes and receptors . These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The most closely related analogue is 2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS: 1856095-41-4), which differs in the substitution pattern of the pyrazole ring (1,5-dimethyl vs. 1,4-dimethyl) and includes a chlorine atom in its molecular formula . Additional analogues include pyrazole derivatives with hydroxy, amino, or ester substituents, such as those reported in .
Comparative Data Table
Structural and Electronic Differences
- Chlorine Inclusion : The presence of Cl in the 1,5-dimethyl analogue increases molecular weight and polarity, likely altering solubility and biological activity .
- Hydrogen Bonding: The phenolic -OH group in both compounds facilitates hydrogen bonding, but the 1,4-dimethyl variant may form more linear networks due to optimized geometry, as suggested by graph set analysis principles .
Research Findings and Implications
Crystallographic Insights
Crystallographic software like SHELXL and ORTEP-3 () enables precise determination of hydrogen-bonding patterns and crystal packing. For example:
Functional Comparisons
- Solubility : The chlorine-free target compound may exhibit higher solubility in polar solvents compared to its chlorinated analogue.
Biological Activity
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol, with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol, is a compound belonging to the pyrazole class. Its unique structure, which combines a phenolic group with a pyrazole moiety, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Structural Characteristics
The compound features:
- Phenolic Structure : Contributes to its biological activity through hydrogen bonding.
- Pyrazole Ring : May interact with enzymes and receptors, enhancing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/ml | |
| Staphylococcus aureus | 25 µg/ml | |
| Salmonella typhi | 12.5 µg/ml |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study: Inhibition of Cytokines
A study conducted on human macrophages indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, markers commonly associated with inflammation. The results suggest a potential therapeutic role in conditions characterized by excessive inflammation.
The dual functionality of the phenolic and pyrazole groups allows for diverse interactions within biological systems:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with target biomolecules.
- Enzyme Interaction : The pyrazole ring may fit into enzyme active sites or receptor binding pockets, influencing their activity.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-dimethyl-1H-pyrazol-5-amine | Pyrazole derivative | Different substitution pattern on the pyrazole ring |
| 4-(1H-pyrazol-3-yl)phenol | Phenolic structure linked to pyrazole | Lacks amino group present in target compound |
| 5-amino-3-methylpyrazole | Contains amino group on the pyrazole | Different methyl substitution pattern |
Q & A
Q. Methodological recommendations :
- Conduct parallel assays under identical conditions (e.g., COX-2 inhibition in vitro).
- Use computational docking (e.g., AutoDock Vina) to compare binding modes of analogs .
Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?
Answer:
- Enzyme kinetics : Measure IC₅₀ values for target enzymes (e.g., tyrosine kinases) using fluorogenic substrates. For example, a 1,5-dimethyl analog showed IC₅₀ = 12 µM against EGFR, suggesting similar testing for the 1,4-dimethyl variant .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) simulations : Model interactions between the pyrazole-phenol scaffold and catalytic pockets (e.g., 20-ns simulations in GROMACS) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Answer:
Key SAR insights from analogs include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
